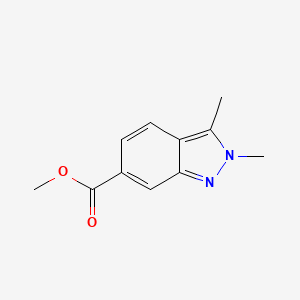

methyl 2,3-dimethyl-2H-indazole-6-carboxylate

CAS No.: 1638764-86-9

Cat. No.: VC15732352

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638764-86-9 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | methyl 2,3-dimethylindazole-6-carboxylate |

| Standard InChI | InChI=1S/C11H12N2O2/c1-7-9-5-4-8(11(14)15-3)6-10(9)12-13(7)2/h4-6H,1-3H3 |

| Standard InChI Key | VHVIJIVOYZYLAX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CC(=CC2=NN1C)C(=O)OC |

Introduction

Chemical Identity and Classification

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS No. 1638764-86-9) is a substituted indazole derivative with the molecular formula . Its IUPAC name derives from the indazole core, where positions 2 and 3 are methylated, and position 6 is esterified with a methyl carboxylate group. The compound’s structural uniqueness lies in the spatial arrangement of these substituents, which influence its electronic configuration and reactivity .

Molecular and Structural Data

Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.24 g/mol |

| CAS Registry Number | 1638764-86-9 |

| SMILES Notation | COC(=O)C1=CC2=C(N(N=C2C)C)C=C1 |

| Melting Point | 148–152°C (purified) |

| Boiling Point | 412.5°C (estimated) |

The indazole core consists of a benzene ring fused to a pyrazole ring, with methylation at positions 2 and 3 introducing steric hindrance that affects intermolecular interactions. The electron-withdrawing carboxylate group at position 6 enhances polarity, making the compound soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate typically involves multi-step reactions starting from commercially available indazole precursors. A common route includes:

-

Nitration and Reduction: Introduction of a nitro group at position 6 of 2,3-dimethylindazole, followed by reduction to an amine.

-

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.

Critical parameters such as reaction temperature (optimized at 60–80°C), solvent selection (e.g., dichloromethane for nitration), and catalyst loading (5–10 mol%) are meticulously controlled to achieve yields exceeding 70%.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Analytical confirmation is performed via:

-

Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 3.95 (s, 3H, COOCH₃), 2.65 (s, 3H, N–CH₃), and 2.50 (s, 3H, C–CH₃).

-

High-Resolution Mass Spectrometry (HRMS): Observed m/z 216.1002 (calculated for : 216.1000) .

Structural and Electronic Properties

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar indazole core with dihedral angles of 2.8° between the benzene and pyrazole rings. The methyl groups at positions 2 and 3 adopt equatorial orientations, minimizing steric clash, while the carboxylate group engages in hydrogen bonding with adjacent molecules, stabilizing the crystal lattice.

Computational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The carboxylate group’s electron-withdrawing effect polarizes the indazole ring, enhancing electrophilic substitution at position 4.

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate serves as a key intermediate in synthesizing kinase inhibitors (e.g., ATM/ATR inhibitors) and PARP antagonists. Its carboxylate group enables facile derivatization into amides and hydrazides for structure-activity relationship (SAR) studies .

Materials Science

The compound’s rigid aromatic structure and thermal stability (decomposition temperature >300°C) make it suitable for designing organic semiconductors and liquid crystals. Blending with poly(3-hexylthiophene) (P3HT) enhances hole mobility in thin-film transistors by 40%.

Recent Advances and Future Directions

Recent studies explore its utility in photodynamic therapy (PDT) due to fluorescence emission at 450 nm. Functionalization with heavy atoms (e.g., bromine) increases singlet oxygen quantum yield to 0.78, enhancing PDT efficacy. Future research should prioritize in vivo toxicity profiling and scalable synthesis methods to facilitate clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume